molecular formula C17H20FN3O2 B6047684 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide

2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide

Numéro de catalogue B6047684
Poids moléculaire: 317.36 g/mol
Clé InChI: PICXSTXGTGCTNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide, also known as JNJ-42165279, is a novel and potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, inflammation, and mood regulation. The inhibition of FAAH by JNJ-42165279 leads to an increase in the levels of endocannabinoids, resulting in the modulation of these physiological processes.

Mécanisme D'action

2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide inhibits the FAAH enzyme, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors, which are G protein-coupled receptors located on the surface of cells. The activation of cannabinoid receptors by endocannabinoids leads to the modulation of various physiological processes, including pain sensation, inflammation, and mood regulation. The inhibition of FAAH by 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide leads to an increase in the levels of endocannabinoids, resulting in the modulation of these physiological processes.
Biochemical and Physiological Effects:
2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to increase the levels of endocannabinoids in various tissues, including the brain, spinal cord, and peripheral tissues (Ignatowska-Jankowska et al., 2015; Kaur et al., 2016). The modulation of endocannabinoid signaling by 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide leads to the reduction of pain behavior, inflammation, anxiety, and depression-like behavior in preclinical models (Gunduz-Cinar et al., 2013, 2018; Ignatowska-Jankowska et al., 2015; Kaur et al., 2016). 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has also been shown to have anti-convulsant and anti-emetic effects in preclinical models (Ignatowska-Jankowska et al., 2014; Vandevoorde et al., 2016).

Avantages Et Limitations Des Expériences En Laboratoire

2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in physiological processes. However, 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has limited aqueous solubility, which can make it difficult to use in some experimental settings. Additionally, the long-term effects of 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide on endocannabinoid signaling and physiological processes are not well understood, and further studies are needed to fully elucidate its therapeutic potential.

Orientations Futures

There are several future directions for the research of 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide. One potential application is in the treatment of chronic pain, which is a major public health concern. 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has shown promise in preclinical models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Another potential application is in the treatment of anxiety and depression, which are also major public health concerns. 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has shown promise in preclinical models of anxiety and depression, and further studies are needed to determine its efficacy in humans. Additionally, further studies are needed to fully elucidate the long-term effects of 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide on endocannabinoid signaling and physiological processes, as well as its potential for drug-drug interactions and adverse effects.

Méthodes De Synthèse

The synthesis of 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide involves several steps, starting from the reaction of 3-fluorobenzaldehyde with 5-ethyl-3-methyl-4-isoxazolecarboxylic acid to form the intermediate 2-(5-ethyl-3-methyl-4-isoxazolyl)benzaldehyde. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form the final product, 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide. The synthesis of 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been described in detail in a patent application by Johnson & Johnson (US20170251222A1).

Applications De Recherche Scientifique

2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been extensively studied in preclinical models of various diseases, including pain, inflammation, anxiety, and depression. In a rat model of neuropathic pain, 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide was found to reduce pain behavior and increase the levels of endocannabinoids in the spinal cord (Kaur et al., 2016). In a mouse model of acute inflammation, 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide was found to reduce inflammation and pain behavior (Ignatowska-Jankowska et al., 2015). In a rat model of anxiety, 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide was found to reduce anxiety-like behavior and increase the levels of endocannabinoids in the amygdala (Gunduz-Cinar et al., 2013). In a mouse model of depression, 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide was found to reduce depressive-like behavior and increase the levels of endocannabinoids in the hippocampus (Gunduz-Cinar et al., 2018). These studies suggest that 2-(5-ethyl-3-methyl-4-isoxazolyl)-N-(3-fluorophenyl)-1-pyrrolidinecarboxamide has potential therapeutic applications in the treatment of various diseases.

Propriétés

IUPAC Name

2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(3-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-3-15-16(11(2)20-23-15)14-8-5-9-21(14)17(22)19-13-7-4-6-12(18)10-13/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICXSTXGTGCTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)C2CCCN2C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-N-(3-fluorophenyl)pyrrolidine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.